molecular formula C13H14FNO4S B2396310 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1428375-55-6

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2396310
CAS No.: 1428375-55-6
M. Wt: 299.32
InChI Key: DYDFWKPBXSVHSK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic organic compound that features a combination of fluorine, furan, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan-3-yl ethylamine, which is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to form the target compound. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The furan ring may contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide: Similar structure but lacks the sulfonamide group.

    N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the fluorine atom.

    3-chloro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-18-13-3-2-11(8-12(13)14)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDFWKPBXSVHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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